7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14960027
Molecular Formula: C26H22BrNO4
Molecular Weight: 492.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22BrNO4 |
|---|---|
| Molecular Weight | 492.4 g/mol |
| IUPAC Name | 7-bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H22BrNO4/c1-26(2,3)16-8-6-15(7-9-16)22-21-23(29)19-13-17(27)10-11-20(19)32-24(21)25(30)28(22)14-18-5-4-12-31-18/h4-13,22H,14H2,1-3H3 |
| Standard InChI Key | PHFJQGXJSQLFOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Introduction
Structural Characteristics and Molecular Architecture
The molecular architecture of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (C₂₆H₂₂BrNO₄; molecular weight: 492.4 g/mol) is defined by a chromeno[2,3-c]pyrrole scaffold fused with a 1,2-dihydroquinoline system. Key structural features include:
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Chromeno-Pyrrole Core: A bicyclic framework combining chromone (benzopyran-4-one) and pyrrole rings, which confers rigidity and planar geometry. This configuration facilitates π-π stacking interactions with biological targets.
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Substituent Diversity:
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A 7-bromo group on the chromone ring enhances electrophilic reactivity and potential halogen bonding.
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A 4-tert-butylphenyl moiety at position 1 introduces steric bulk and lipophilicity, improving membrane permeability.
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A furan-2-ylmethyl group at position 2 contributes electron-rich aromaticity and hydrogen-bonding capabilities.
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The IUPAC name, 7-bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, reflects its substitution pattern and functional groups. The canonical SMILES string (CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br) provides a precise representation of its connectivity.
Synthesis and Manufacturing Strategies
The synthesis of this compound leverages multicomponent reactions (MCRs) under mild conditions, as detailed in recent methodologies. A representative approach involves:
Reaction Components and Conditions
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Aldehyde Precursor: 4-Tert-butylbenzaldehyde.
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Amine Component: Furfurylamine.
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Diketone Substrate: 7-Bromo-3,9-dioxo-1,2-dihydrochromeno[2,3-c]pyrrole.
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Catalyst: Lewis acids (e.g., ZnCl₂) or organocatalysts.
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Solvent System: Ethanol or acetonitrile under reflux (70–80°C).
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Reaction Time: 12–24 hours.
Optimization and Yield Enhancement
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Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields (75–85%).
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Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures.
Table 1: Comparative Synthesis Parameters
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours |
| Yield | 70–75% | 75–85% |
| Purity (HPLC) | ≥95% | ≥98% |
These methods avoid laborious purification steps, making the compound accessible for high-throughput screening.
Physicochemical and Spectral Properties
While experimental spectral data for this specific compound remain unpublished, analogous chromeno-pyrrole derivatives exhibit predictable NMR and MS profiles:
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¹H NMR (Predicted):
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δ 1.35 (s, 9H, tert-butyl).
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δ 4.85 (s, 2H, CH₂-furan).
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δ 6.45–8.20 (m, aromatic protons).
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¹³C NMR:
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δ 170–175 ppm (carbonyl carbons).
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δ 110–150 ppm (aromatic carbons).
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Mass Spectrometry:
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Molecular ion peak at m/z 492.4 ([M]⁺).
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Fragments at m/z 414 (loss of Br) and 326 (cleavage of furan-methyl).
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The compound’s solubility profile is dominated by its lipophilic tert-butyl and furan groups, rendering it soluble in DMSO and dichloromethane but insoluble in aqueous buffers.
Related Compounds and Structural Analogues
Comparative analysis with structurally similar molecules highlights the impact of substituents on bioactivity:
Table 2: Comparison with Analogous Chromeno-Pyrrole Derivatives
The tert-butyl group in the subject compound enhances metabolic stability compared to the hydroxy-substituted analogue .
Challenges and Future Directions
Despite its promise, several challenges impede the development of this compound:
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Synthetic Scalability: Microwave-assisted methods require specialized equipment.
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Biological Data Gaps: Mechanism of action and in vivo pharmacokinetics remain uncharacterized.
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Toxicity Profiling: No acute or chronic toxicity studies are reported.
Future research should prioritize:
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Target Identification: Proteomics-based approaches to map interaction networks.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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